molecular formula C17H18BrN3O2 B2854052 1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide CAS No. 1445119-15-2

1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2854052
CAS No.: 1445119-15-2
M. Wt: 376.254
InChI Key: HMVSRPWDOBFCRE-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a bromophenyl group, a cyanocyclobutyl group, and a pyrrolidine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a series of reactions such as halogenation and nitration to introduce the bromine atom at the desired position.

    Cyclobutyl Group Introduction: The cyanocyclobutyl group is introduced through a cyclization reaction involving a suitable precursor, such as a nitrile or an alkene.

    Pyrrolidine Ring Formation: The pyrrolidine ring is formed via a cyclization reaction, often involving an amine and a carbonyl compound.

    Final Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the cyanocyclobutyl and pyrrolidine intermediates under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-Bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, enabling the development of new materials and chemicals.

    Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide: Similar structure with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide: Similar structure with a fluorine atom instead of bromine.

    1-(2-Iodophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide: Similar structure with an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom in 1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes the compound distinct from its analogs with different halogen atoms.

Properties

IUPAC Name

1-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c1-20(17(11-19)7-4-8-17)16(23)12-9-15(22)21(10-12)14-6-3-2-5-13(14)18/h2-3,5-6,12H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVSRPWDOBFCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC(=O)N(C1)C2=CC=CC=C2Br)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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